5-Methoxyindole-3-acetic acid

Description

5-Methoxyindoleacetate belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. 5-Methoxyindoleacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Methoxyindoleacetate has been detected in multiple biofluids, such as feces and saliva. Within the cell, 5-methoxyindoleacetate is primarily located in the cytoplasm. 5-Methoxyindoleacetate and S-adenosylhomocysteine can be biosynthesized from 5-hydroxyindoleacetic acid and S-adenosylmethionine; which is mediated by the enzyme acetylserotonin O-methyltransferase. In humans, 5-methoxyindoleacetate is involved in the tryptophan metabolism pathway.

Structure

3D Structure

Properties

IUPAC Name |

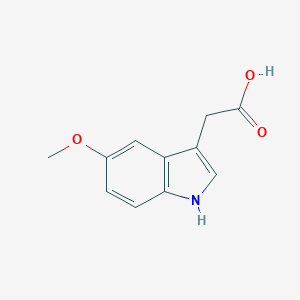

2-(5-methoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCNDHOPIHDTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188268 | |

| Record name | 5-Methoxyindoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxyindoleacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3471-31-6 | |

| Record name | 5-Methoxyindoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3471-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxyindoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyindol-3-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYINDOLEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSN7CK6ETH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxyindoleacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Methoxyindole-3-Acetic Acid: A Technical Guide to its Role as a Melatonin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-3-acetic acid (5-MIAA) is a methoxyindole and a recognized metabolite of the neurohormone melatonin (B1676174).[1][2] While melatonin's physiological roles are extensively studied, its metabolites are emerging as biologically active molecules with their own distinct functions. This technical guide provides an in-depth overview of 5-MIAA, focusing on its metabolic origins, analytical quantification, and known biological activities. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in neuroscience, endocrinology, and drug development.

Introduction

This compound (CAS 3471-31-6), with the molecular formula C₁₁H₁₁NO₃, is an indole (B1671886) derivative that has been identified in various biological systems, including the pineal gland, retina, and harderian gland of rats.[2][3] It is also a known human urinary metabolite.[4] The interest in 5-MIAA stems from its origin as a metabolite of melatonin and its potential to exert independent biological effects.[1][5] These effects range from influencing the reproductive cycle to possessing pro-oxidant and cytotoxic properties under certain conditions.[3] This guide aims to consolidate the current knowledge on 5-MIAA, providing a technical framework for its further investigation.

Metabolic Pathway of this compound

The biosynthesis of 5-MIAA is intricately linked to the metabolism of serotonin (B10506) and melatonin within the pineal gland and other tissues. The primary pathway involves the oxidative deamination of serotonin followed by methylation.

Serotonin is first converted to 5-hydroxyindole-3-acetaldehyde (B51728) by the enzyme monoamine oxidase (MAO). This intermediate is then oxidized by aldehyde dehydrogenase (ADH) to form 5-hydroxyindole-3-acetic acid (5-HIAA). Finally, the enzyme hydroxyindole-O-methyltransferase (HIOMT) catalyzes the transfer of a methyl group from S-adenosylmethionine to the 5-hydroxyl group of 5-HIAA, yielding this compound.[6]

Metabolic pathway of 5-MIAA from Serotonin.

Quantitative Data

The concentration of 5-MIAA varies across different biological fluids and tissues and is influenced by physiological conditions such as the light-dark cycle.

Table 1: Concentrations of this compound in Biological Samples

| Biological Matrix | Species | Concentration / Excretion Rate | Method of Quantification | Reference(s) |

| Urine | Human | 4.77 ± 2.25 µ g/day | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] |

| Pineal Gland | Rat (Mid-light) | ~150 pg/gland | Radioimmunoassay (RIA) | [5] |

| Pineal Gland | Rat (Mid-dark) | ~50 pg/gland | Radioimmunoassay (RIA) | [5] |

| Cerebrospinal Fluid (CSF) | Human | Median: 12.57 - 15.41 ng/mL (for 5-HIAA) | High-Performance Liquid Chromatography (HPLC) | [3][8] |

Table 2: Biological Effects of this compound in Female Rats

| Treatment Group | Dose (µ g/animal ) | Uterine Weight (mg) | Plasma 17β-Estradiol (pg/mL) | Reference(s) |

| Control | Vehicle | Data not specified | Data not specified | [2][3] |

| 5-MIAA | 100 | Increased | Increased | [2][3] |

| 5-MIAA | 200 | Significantly Increased | Significantly Increased | [2][3] |

Experimental Protocols

Quantification of 5-MIAA in Biological Fluids by LC-MS/MS

This protocol is adapted from established methods for the quantification of the structurally related compound, 5-HIAA.[9][10]

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Collect plasma or urine samples and store at -80°C until analysis. For urine, ensure collection over a 24-hour period for accurate daily excretion measurement.

-

Internal Standard Spiking: Thaw samples on ice. To 1 mL of plasma or urine, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 5-MIAA-d₅).

-

Protein Precipitation (for plasma): Add 3 mL of ice-cold acetonitrile (B52724) to the plasma sample. Vortex for 1 minute and centrifuge at 4000 x g for 10 minutes at 4°C to precipitate proteins. Collect the supernatant.

-

SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

-

Sample Loading: Load the supernatant (from plasma) or the diluted urine onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute 5-MIAA with 2 mL of methanol.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4.1.2. Liquid Chromatography Conditions

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

5-MIAA: Precursor ion (m/z) 206.1 -> Product ion (m/z) 146.1 (quantifier), 118.1 (qualifier).

-

5-MIAA-d₅ (IS): Precursor ion (m/z) 211.1 -> Product ion (m/z) 151.1.

-

-

Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for maximum sensitivity.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effect of light on this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

- 8. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

The Biological Versatility of 5-Methoxyindole-3-Acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindole-3-acetic acid (5-MIAA), a naturally occurring indole, has garnered significant interest within the scientific community for its diverse biological activities. As a metabolite of melatonin, it is endogenously found in various tissues, including the pineal gland, retina, and harderian gland.[1] Its structural similarity to the phytohormone auxin (indole-3-acetic acid) also points to its role in plant growth regulation.[2] More recently, research has illuminated its potential in pharmacology, particularly in cancer therapy and as a modulator of reproductive functions. This technical guide provides an in-depth overview of the core biological activities of 5-MIAA, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development endeavors.

Core Biological Activities

The biological profile of 5-MIAA is multifaceted, encompassing pro-oxidant, cytotoxic, hormonal, and antimicrobial properties.

Pro-oxidant and Cytotoxic Activity

In the presence of peroxidases, such as horseradish peroxidase (HRP), 5-MIAA exhibits significant pro-oxidant and cytotoxic effects. This activity is predicated on its enzymatic oxidation to a peroxyl radical, which can initiate lipid peroxidation and induce cell death.[1][3]

Quantitative Data: Cytotoxicity

While a specific IC50 value for this compound on V79 hamster fibroblast cells in the presence of HRP has not been definitively reported in the reviewed literature, studies on the closely related compound, 5-fluoroindole-3-acetic acid, demonstrate potent cytotoxicity under similar conditions, suggesting a class effect for peroxidase-activated indole-3-acetic acid derivatives.[4]

Table 1: Summary of Pro-oxidant and Cytotoxic Activity

| Biological Effect | System/Cell Line | Key Findings | Reference |

| Lipid Peroxidation | Liposomes | Increases the formation of thiobarbituric acid reactive substances (TBARS) in the presence of HRP. | [1][3] |

| Cytotoxicity | V79 Hamster Cells | Cytotoxic upon conversion to a peroxyl radical by HRP. | [1][3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of 5-MIAA in the presence of a peroxidase, adapted from standard cytotoxicity assay procedures.

Materials:

-

V79 hamster fibroblast cells (or other suitable cell line)

-

This compound (5-MIAA)

-

Horseradish Peroxidase (HRP)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed V79 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 5-MIAA in a suitable solvent (e.g., DMSO or ethanol). Prepare a stock solution of HRP in phosphate-buffered saline (PBS).

-

Treatment: Prepare serial dilutions of 5-MIAA in cell culture medium. Add the 5-MIAA dilutions to the cells, followed by the addition of a fixed concentration of HRP. Include controls for cells treated with 5-MIAA alone, HRP alone, and vehicle control.

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathway: Peroxidase-Mediated Cytotoxicity

The cytotoxic action of 5-MIAA, when activated by a peroxidase, is initiated by its one-electron oxidation. The resulting radical undergoes further reactions to generate cytotoxic species.

Hormonal Activity: Effects on the Estrous Cycle

5-MIAA has been shown to exert effects on the female reproductive system, specifically by altering the estrous cycle in rats.

Quantitative Data: Effects on the Estrous Cycle

Table 2: Effects of 5-MIAA on the Estrous Cycle in Female Wistar Albino Rats

| Dosage | Effect | Reference |

| 100 µ g/animal (daily injection) | Prolonged estrous cycle, increased diestrous smears. | [3][5] |

| 200 µ g/animal (daily injection) | Prolonged estrous cycle, increased diestrous smears, increased uterine weight, increased plasma 17β-estradiol, increased number of uterine follicles. | [3][5] |

Experimental Protocol: Assessment of Estrous Cycle in Rats

This protocol describes a method for evaluating the effect of 5-MIAA on the estrous cycle in female rats.

Materials:

-

Mature female Wistar albino rats

-

This compound (5-MIAA)

-

Vehicle for injection (e.g., saline or oil)

-

Vaginal swabs or pipette with sterile saline

-

Microscope slides

-

Staining solution (e.g., Giemsa or Papanicolaou stain)

-

Light microscope

Procedure:

-

Acclimatization and Baseline Monitoring: Acclimate rats to handling and housing conditions. Monitor the estrous cycle of each rat for at least two consecutive cycles by taking daily vaginal smears to establish a baseline.

-

Vaginal Smear Collection:

-

Gently flush the vagina with a small amount of sterile saline using a pipette or collect a sample with a moistened cotton swab.

-

Place the collected cells onto a clean microscope slide.

-

Allow the smear to air dry.

-

-

Staining and Microscopic Examination:

-

Stain the dried smear using a standard cytological stain.

-

Examine the slide under a light microscope to identify the predominant cell types (epithelial cells, cornified cells, leukocytes) and determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus).

-

-

Treatment: Administer daily injections of 5-MIAA at the desired doses (e.g., 100 and 200 µ g/animal ) or the vehicle control.

-

Continued Monitoring: Continue daily vaginal smearing throughout the treatment period to observe any changes in the length and regularity of the estrous cycle.

-

Data Analysis: Compare the duration of the estrous cycle and the frequency of each stage between the treatment and control groups.

Logical Relationship: Hormonal Effects of 5-MIAA

The observed effects of 5-MIAA on the reproductive system suggest a complex interplay with the endocrine system.

Antibacterial Activity

5-MIAA has been reported to possess antibacterial properties.[5]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Specific MIC values for this compound against various bacterial strains are not extensively reported in the literature. Further research is required to quantify its antibacterial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol provides a general framework for determining the MIC of 5-MIAA against a bacterial strain.

Materials:

-

Bacterial strain of interest

-

This compound (5-MIAA)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Bacterial incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a serial two-fold dilution of 5-MIAA in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (bacteria in broth without 5-MIAA) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 5-MIAA that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Plant Growth Regulation

As an analog of indole-3-acetic acid (IAA), 5-MIAA is recognized for its role as a plant growth regulator, promoting root development and overall plant health.[2]

Experimental Protocol: Avena Coleoptile Bioassay for Auxin Activity

This classic bioassay can be used to assess the auxin-like activity of 5-MIAA.

Materials:

-

Oat (Avena sativa) seeds

-

This compound (5-MIAA)

-

Petri dishes

-

Dark growth chamber

-

Ruler or protractor

Procedure:

-

Seed Germination: Germinate oat seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.

-

Coleoptile Preparation: Under dim red light, decapitate the coleoptiles by removing the apical 2-3 mm.

-

Agar Block Preparation: Prepare agar blocks containing various concentrations of 5-MIAA.

-

Application: Place an agar block containing 5-MIAA asymmetrically on the cut surface of a decapitated coleoptile.

-

Incubation: Place the coleoptiles in a dark, humid chamber for 1-2 hours.

-

Measurement: Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin activity of the compound.

Future Directions and Conclusion

This compound presents a compelling profile of biological activities with potential applications in medicine and agriculture. Its pro-oxidant and cytotoxic properties, particularly when activated by peroxidases, suggest a promising avenue for the development of targeted cancer therapies. The interaction of its parent compound, indole-3-acetic acid, with myeloperoxidase to enhance chemotherapy efficacy in pancreatic cancer further underscores this potential.[6] The hormonal effects of 5-MIAA warrant further investigation to elucidate the underlying mechanisms and explore its potential as a modulator of reproductive function. While its antibacterial and plant growth-regulating activities are acknowledged, more quantitative data are needed to fully characterize these effects.

This technical guide provides a foundational understanding of the biological activity of 5-MIAA, supported by available data and experimental methodologies. It is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further inquiry into the therapeutic and agricultural potential of this versatile indole.

Experimental Workflow: Investigating the Biological Activity of 5-MIAA

References

- 1. ethosbiosciences.com [ethosbiosciences.com]

- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]

- 4. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of a pineal indolamine, this compound, on the estrous cycle and reproductive organs of female Wistar albino rats | AVESİS [avesis.yeniyuzyil.edu.tr]

- 6. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 5-Methoxyindole-3-acetic Acid in the Plant Kingdom: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-3-acetic acid (5-MeO-IAA) is a naturally occurring auxin analog found in select plant species. While structurally similar to the principal plant auxin, indole-3-acetic acid (IAA), the complete biosynthetic pathway, endogenous concentrations, and specific physiological roles of 5-MeO-IAA remain areas of active investigation. This technical guide synthesizes the current understanding of 5-MeO-IAA's natural occurrence in plants, proposes a putative biosynthetic pathway based on analogous metabolic routes, outlines detailed methodologies for its extraction and quantification, and hypothesizes its signaling mechanism. This document aims to provide a comprehensive resource for researchers interested in the nuanced roles of modified auxins in plant biology and their potential applications.

Natural Occurrence and Quantitative Data

The presence of this compound has been confirmed in a limited number of plant species, indicating a more specialized role compared to the ubiquitous nature of IAA. To date, its identification has been primarily reported in Brassica napus (rapeseed) and Solanum lycopersicum (tomato)[1]. While its function is broadly categorized as a plant growth regulator, promoting root development and overall plant health, specific quantitative data on its endogenous levels are scarce in publicly available literature. The following table summarizes the known occurrences of 5-MeO-IAA in the plant kingdom.

| Plant Species | Family | Tissue/Organ | Method of Detection | Reference |

| Brassica napus | Brassicaceae | Not specified | Metabolite profiling | [1] |

| Solanum lycopersicum | Solanaceae | Not specified | Metabolite profiling | [1] |

Putative Biosynthetic Pathway

The complete biosynthetic pathway of 5-MeO-IAA in plants has not been fully elucidated. However, based on the well-characterized biosynthesis of indole-3-acetic acid (IAA) and other methoxylated indole (B1671886) compounds like serotonin (B10506) and melatonin (B1676174) in plants, a putative pathway can be proposed. This hypothesized pathway involves two key modifications to the primary tryptophan-dependent IAA biosynthesis route: a hydroxylation step at the 5th position of the indole ring and a subsequent methylation of this hydroxyl group.

The proposed pathway initiates from the amino acid tryptophan and likely proceeds through the following steps:

-

Hydroxylation of Tryptophan: Tryptophan is hydroxylated at the 5-position to form 5-hydroxytryptophan (B29612) (5-HTP). This reaction is likely catalyzed by a tryptophan 5-hydroxylase (T5H) , an enzyme known to be involved in serotonin biosynthesis in plants.

-

Conversion to 5-Hydroxyindole-3-pyruvic acid: 5-HTP is then converted to 5-hydroxyindole-3-pyruvic acid (5-OH-IPA) by a tryptophan aminotransferase (TAA) .

-

Formation of 5-Hydroxyindole-3-acetic acid: 5-OH-IPA is subsequently converted to 5-hydroxyindole-3-acetic acid (5-OH-IAA) through the action of a YUCCA (YUC) flavin-containing monooxygenase .

-

O-Methylation: The final step involves the methylation of the 5-hydroxyl group of 5-OH-IAA to yield this compound (5-MeO-IAA). This reaction is likely catalyzed by an O-methyltransferase (OMT) , similar to caffeic acid O-methyltransferases (COMTs) that are known to methylate various phenolic compounds in plants.

Experimental Protocols: Extraction and Quantification

The analysis of 5-MeO-IAA from plant tissues requires sensitive and specific analytical techniques due to its likely low endogenous concentrations. The following protocol is a generalized method adapted from established procedures for IAA and its metabolites, utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for quantification.

Sample Preparation and Extraction

-

Harvesting and Freezing: Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a bead beater.

-

Extraction: To the powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., 80% acetonitrile (B52724) in water with 1% acetic acid). Add an appropriate internal standard, such as ¹³C₆-labeled 5-MeO-IAA, for accurate quantification.

-

Incubation and Centrifugation: Vortex the mixture and incubate at 4°C for 1 hour with gentle shaking. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted auxins.

Solid-Phase Extraction (SPE) Cleanup

-

Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elution: Elute the auxins with 1 mL of methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to achieve separation from other compounds.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions:

-

5-MeO-IAA: Precursor ion (m/z 206.08) to product ions (e.g., m/z 160.08, 130.06).

-

Internal Standard (¹³C₆-5-MeO-IAA): Precursor ion (m/z 212.10) to corresponding product ions.

-

-

Hypothesized Signaling Pathway

Given the structural similarity of 5-MeO-IAA to IAA, it is highly probable that it utilizes the same core signaling pathway. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors with the Aux/IAA transcriptional repressors.

The hypothesized signaling cascade for 5-MeO-IAA is as follows:

-

Binding to Co-receptor Complex: In the presence of 5-MeO-IAA, it is proposed to bind to the TIR1/AFB proteins, stabilizing their interaction with Aux/IAA repressor proteins. The affinity of 5-MeO-IAA for different TIR1/AFB-Aux/IAA combinations may vary, potentially leading to nuanced downstream responses compared to IAA.

-

Ubiquitination and Degradation of Aux/IAA: The formation of the 5-MeO-IAA-TIR1/AFB-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. The ubiquitinated Aux/IAA is then degraded by the 26S proteasome.

-

Activation of Auxin Response Factors (ARFs): The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs).

-

Transcriptional Regulation: The activated ARFs can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, leading to the activation or repression of their transcription and ultimately modulating plant growth and development.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, component of the auxin family in plants. While its natural occurrence is confirmed, a significant knowledge gap exists regarding its quantitative distribution, precise biosynthetic pathway, and specific physiological functions. The methodologies and hypothetical pathways presented in this guide are largely extrapolated from the extensive research on indole-3-acetic acid and serve as a foundational framework for future investigations.

Future research should focus on:

-

Quantitative Profiling: Performing targeted quantitative analysis of 5-MeO-IAA across a wider range of plant species and in different tissues and developmental stages.

-

Elucidation of Biosynthesis: Identifying and characterizing the specific tryptophan 5-hydroxylase and O-methyltransferase enzymes responsible for 5-MeO-IAA synthesis.

-

Physiological and Signaling Studies: Conducting comparative studies on the physiological effects of 5-MeO-IAA versus IAA and investigating its binding affinities to the various TIR1/AFB auxin receptors to understand its specific role in plant development.

A deeper understanding of 5-MeO-IAA will not only enhance our knowledge of auxin biology but may also open new avenues for the development of novel plant growth regulators and agricultural applications.

References

An In-depth Technical Guide to 5-Methoxyindole-3-acetic acid: Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxyindole-3-acetic acid (5-MIAA), a methoxyindole with significant biological relevance. It details the discovery of this compound, its natural occurrence, and provides in-depth protocols for its chemical synthesis. The guide also explores its role in key signaling pathways, supported by quantitative data and visual diagrams to facilitate understanding and further research in fields ranging from plant biology to neuropharmacology.

Introduction

This compound is an organic compound belonging to the class of indole-3-acetic acid derivatives.[1] It is structurally characterized by an acetic acid group attached to the C3 position of a 5-methoxyindole (B15748) core. First isolated from pineal tissue, it is recognized as a metabolite of melatonin.[2] This compound has garnered significant interest due to its diverse biological activities. It functions as a plant growth regulator, promoting root development, and is also investigated in neuroscience for its potential effects on neurotransmitter activities, particularly within serotonin (B10506) pathways.[3] Furthermore, it has been utilized as a reactant in the synthesis of various therapeutic agents, including antitumor compounds and selective COX-2 inhibitors.[4]

Discovery and Natural Occurrence

The discovery of this compound is closely linked to the study of pineal gland biochemistry. It was identified as an endogenous indole (B1671886) and a metabolite of melatonin.[5] Its presence has been confirmed in various biological systems, including as a metabolite in Brassica napus, and as a human and rat urinary metabolite.[6] Studies have also reported its occurrence in Daphnia pulex and Solanum lycopersicum.[6] In rats, 5-MIAA is synthesized in the pineal gland, retina, and harderian gland.[7] Research has also indicated that its levels in the rat pineal gland exhibit a circadian rhythm, suggesting it may act as a photoperiodic signal.[8]

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and historically significant methods involve the Fischer indole synthesis and the Japp-Klingemann reaction as key steps. Another practical approach involves the elaboration of the acetic acid side chain from a 5-methoxyindole precursor.

Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. For the synthesis of 5-MIAA, 4-methoxyphenylhydrazine is reacted with a suitable four-carbon aldehyde or ketone bearing a protected carboxylic acid or a precursor group, followed by cyclization.

Synthesis via Japp-Klingemann Reaction followed by Fischer Indole Synthesis

This two-stage approach first involves the Japp-Klingemann reaction to synthesize a key hydrazone intermediate. An aryl diazonium salt is reacted with a β-keto-ester or β-keto-acid. This hydrazone is then subjected to Fischer indole cyclization to form the indole ring system with the desired substitution pattern.

Synthesis from 5-Methoxyindole Precursors

A common laboratory-scale synthesis involves the introduction of the acetic acid side chain at the 3-position of the pre-formed 5-methoxyindole ring. This can be achieved through the Mannich reaction to form 5-methoxygramine, which is then converted to 5-methoxyindole-3-acetonitrile (B1351729), followed by hydrolysis to the final carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Methoxyindole-3-acetonitrile

This protocol details the final step in a multi-step synthesis where 5-methoxyindole-3-acetonitrile is hydrolyzed to this compound.

-

Step 1: Hydrolysis of 5-methoxyindole-3-acetonitrile

-

To a solution of 5-methoxyindole-3-acetonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the reaction mixture at reflux for several hours to ensure complete hydrolysis of the nitrile group.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Note: While a specific literature source with exact quantities and yields for this direct conversion was not found in the provided search results, this represents a standard procedure for nitrile hydrolysis to a carboxylic acid in the context of indole chemistry. The overall yield for a three-step synthesis of a related compound, methyl 5-methoxyindole-2-acetate, from a nitrophenylacetic acid derivative is reported to be in the range of 30-40%.[9]

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO₃ | [6] |

| Molecular Weight | 205.21 g/mol | [6] |

| Melting Point | 145-151 °C | [3] |

| Appearance | Off-white crystalline powder | [3] |

| Purity (HPLC) | ≥ 98% | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | (DMSO-d₆, 399.65 MHz) δ (ppm): 12.0 (s, 1H), 10.7 (s, 1H), 7.25 (d, 1H), 7.19 (d, 1H), 7.00 (s, 1H), 6.74 (dd, 1H), 3.74 (s, 3H), 3.62 (s, 2H) | [4] |

| ¹³C NMR | Spectral data available, but specific peak assignments require further analysis. | [4] |

| Mass Spectrometry (MS) | Molecular Ion (M+H)⁺: m/z 206 | [5] |

| Infrared (IR) Spectroscopy | ATR-IR spectrum available, characteristic peaks for O-H, N-H, C=O, and C-O stretching are expected. | [6] |

Signaling Pathways and Biological Activity

This compound is implicated in at least two major signaling pathways: plant auxin signaling and mammalian serotonin metabolism.

Plant Auxin Signaling

As a derivative of indole-3-acetic acid (IAA), the primary plant auxin, 5-MIAA is expected to exhibit auxin-like activity, influencing plant growth and development. The core auxin signaling pathway involves the perception of auxin by TIR1/AFB receptor proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.

Serotonin Metabolism

In mammals, 5-MIAA is a metabolite in the serotonin pathway. Serotonin (5-hydroxytryptamine) is a key neurotransmitter. After its release and action, serotonin is metabolized, in part, to 5-hydroxyindole-3-acetic acid (5-HIAA). 5-HIAA can then be O-methylated to form 5-MIAA. This metabolic process is crucial for regulating serotonin levels in the body.

References

- 1. Human Metabolome Database: Showing metabocard for 5-Methoxyindoleacetate (HMDB0004096) [hmdb.ca]

- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. chemimpex.com [chemimpex.com]

- 4. goldbio.com [goldbio.com]

- 5. This compound | 3471-31-6 | FM30482 [biosynth.com]

- 6. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Effect of light on this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Enigmatic Mechanism of 5-Methoxyindole-3-Acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-3-acetic acid (5-MIAA), an endogenous methoxyindole and a metabolite of melatonin, presents a complex and multifaceted mechanism of action.[1][2] While a comprehensive understanding of its direct molecular targets remains under investigation, current research points towards significant pro-oxidant, cytotoxic, and endocrine-modulating activities. This technical guide synthesizes the existing knowledge on the biochemical actions of 5-MIAA, provides detailed experimental frameworks for its study, and illustrates its known metabolic and proposed functional pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of this intriguing molecule and its potential therapeutic applications.

Introduction

This compound is a naturally occurring compound synthesized in the pineal gland, retina, and Harderian gland of mammals.[1] As a metabolite of the well-characterized neurohormone melatonin, 5-MIAA has garnered interest for its own distinct biological activities.[2] It has been implicated in a range of physiological processes, from reproductive cycle regulation to potential applications in oncology due to its cytotoxic properties when activated.[1] Furthermore, 5-MIAA serves as a versatile chemical scaffold for the synthesis of a variety of pharmacologically active molecules, including selective COX-2 inhibitors and novel antitumor agents.[3][4] This document provides an in-depth exploration of its known mechanisms of action, supported by experimental methodologies and pathway visualizations.

Physicochemical Properties of 5-MIAA

A foundational understanding of the physicochemical characteristics of 5-MIAA is essential for its study and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| CAS Number | 3471-31-6 | [1] |

| Appearance | Solid | [5] |

| Synonyms | 5-methoxy IAA, 5-Methoxyindoleacetic Acid | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| UV Absorption Maxima | 221, 276 nm | [1] |

Known Biological Activities and Mechanism of Action

The primary mechanism of action of 5-MIAA elucidated to date is its role as a pro-oxidant, particularly following enzymatic activation. It also exhibits endocrine-modulating effects and serves as a precursor for various synthetic compounds.

Pro-oxidant Activity and Cytotoxicity

A key feature of 5-MIAA's mechanism is its conversion to a peroxyl radical by peroxidases, such as horseradish peroxidase (HRP).[1] This radical species can then enhance lipid peroxidation, leading to the formation of thiobarbituric acid reactive substances (TBARS) in liposomes.[1] This pro-oxidant activity is believed to underpin its cytotoxic effects on cancer cells, as demonstrated in V79 hamster cells.[1] This targeted "oxidation therapy" approach is a subject of interest in oncological research.

Endocrine Modulation

In vivo studies have revealed that 5-MIAA can influence the reproductive system. In female rats, administration of 5-MIAA has been shown to prolong the estrous cycle, increase uterine weight, and elevate plasma levels of 17β-estradiol.[1] The precise molecular targets and signaling pathways responsible for these endocrine-disrupting effects are yet to be fully characterized.

Role as a Synthetic Precursor

5-MIAA is a valuable starting material in medicinal chemistry for the synthesis of compounds with a range of therapeutic activities. It has been utilized in the preparation of:

-

NR2B/NMDA receptor antagonists [4]

-

P-selectin antagonists [4]

-

Prostaglandin D2 receptor antagonists [4]

Signaling and Metabolic Pathways

While the direct signaling pathways initiated by 5-MIAA are not well-defined, its metabolic origin is established.

Experimental Protocols

Horseradish Peroxidase (HRP) Mediated Oxidation Assay

This protocol provides a framework for assessing the conversion of 5-MIAA to a radical species by HRP.

-

Objective: To determine if 5-MIAA can act as a substrate for HRP.

-

Principle: HRP, in the presence of a peroxide, catalyzes the oxidation of a substrate, leading to a measurable change (e.g., color or fluorescence).

-

Materials:

-

Horseradish Peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

This compound (5-MIAA)

-

Chromogenic or fluorogenic HRP substrate (e.g., ABTS, TMB, or Amplex Red)

-

Phosphate (B84403) buffer (pH 6.0-7.5)

-

Spectrophotometer or fluorometer

-

-

Procedure:

-

Prepare a reaction buffer containing the HRP substrate and H₂O₂ in phosphate buffer.

-

Add 5-MIAA to the reaction buffer at various concentrations.

-

Initiate the reaction by adding a standardized amount of HRP.

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

-

Include controls with no 5-MIAA and no HRP to account for background signal and substrate instability.

-

Lipid Peroxidation (TBARS) Assay

This protocol outlines a method to measure the pro-oxidant effect of HRP-activated 5-MIAA on lipids.

-

Objective: To quantify the extent of lipid peroxidation induced by 5-MIAA in the presence of HRP.

-

Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored adduct that can be measured spectrophotometrically.

-

Materials:

-

Liposomes or other lipid source

-

5-MIAA

-

HRP

-

H₂O₂

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

MDA standard

-

Spectrophotometer

-

-

Procedure:

-

Incubate liposomes with 5-MIAA, HRP, and H₂O₂.

-

Stop the reaction by adding TCA to precipitate proteins and lipids.

-

Centrifuge to pellet the precipitate.

-

Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance at 532 nm.

-

Quantify the amount of MDA formed by comparison to a standard curve generated with a known concentration of MDA.

-

Cell Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of 5-MIAA on a cell line.

-

Objective: To determine the concentration-dependent cytotoxicity of 5-MIAA on a chosen cell line (e.g., V79).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

V79 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

5-MIAA

-

MTT solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 5-MIAA (and HRP/H₂O₂ if investigating activated cytotoxicity) for a specified period (e.g., 24, 48, or 72 hours).

-

Remove the treatment medium and add MTT solution to each well.

-

Incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a logical workflow for investigating the pro-oxidant and cytotoxic properties of 5-MIAA.

Conclusion and Future Directions

This compound is an endogenous molecule with demonstrable biological activities, most notably its capacity to act as a pro-oxidant following enzymatic activation, leading to cytotoxicity. It also exhibits endocrine-modulating properties. While these effects have been characterized, a significant knowledge gap exists regarding the specific molecular targets and signaling pathways through which 5-MIAA exerts its functions. The lack of comprehensive quantitative data, such as receptor binding affinities and enzyme inhibition constants, underscores the need for further investigation.

Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical biology approaches to identify the direct binding partners of 5-MIAA.

-

Quantitative Pharmacological Characterization: Determining the binding affinities, IC50/EC50 values, and enzyme kinetic parameters for 5-MIAA with its identified targets.

-

Signaling Pathway Elucidation: Mapping the downstream signaling cascades activated or inhibited by 5-MIAA to understand the molecular basis of its physiological effects.

-

In Vivo Studies: Expanding on the initial in vivo findings to better understand the physiological and potential pathophysiological roles of endogenous 5-MIAA.

A more complete understanding of the mechanism of action of 5-MIAA will be crucial for harnessing its therapeutic potential, whether as a direct pharmacological agent or as a scaffold for the development of new drugs.

References

An In-depth Technical Guide on 5-Methoxyindole-3-acetic Acid and Serotonin Pathways in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-3-acetic acid (5-MIAA) is an endogenous indoleamine and a principal metabolite of melatonin (B1676174), a hormone centrally involved in regulating circadian rhythms. While structurally related to the well-characterized serotonin (B10506) metabolite 5-hydroxyindoleacetic acid (5-HIAA), the precise role of 5-MIAA within the central nervous system, particularly its interaction with serotonergic pathways, remains an area of active investigation. This technical guide provides a comprehensive overview of 5-MIAA, detailing its metabolic origins, its relationship with serotonin, and its potential modulatory effects on serotonergic signaling. This document synthesizes available quantitative data, outlines key experimental methodologies for its study, and presents visual representations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this intriguing molecule for researchers and drug development professionals.

Introduction

The serotonergic system, with serotonin (5-hydroxytryptamine, 5-HT) as its primary neurotransmitter, is a critical regulator of a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition. Dysregulation of this system is implicated in numerous neuropsychiatric disorders, making its components key targets for therapeutic intervention. This compound (5-MIAA) emerges as a molecule of interest due to its status as a downstream metabolite of melatonin, which itself is synthesized from serotonin. This inherent biochemical link suggests a potential for 5-MIAA to influence or reflect serotonergic activity. This guide explores the current state of knowledge regarding 5-MIAA and its place within the broader context of serotonin neuroscience.

Biosynthesis and Metabolism of this compound

5-MIAA is primarily formed through the metabolic breakdown of melatonin. The biosynthesis of melatonin begins with the amino acid tryptophan, which is converted to serotonin. In the pineal gland, serotonin undergoes a two-step enzymatic conversion to melatonin. Subsequently, melatonin is metabolized via several pathways, one of which leads to the formation of 5-MIAA.

The principal metabolic pathway from melatonin to 5-MIAA involves the cleavage of the N-acetyl group from melatonin to form 5-methoxytryptamine (B125070) (5-MT). 5-MT is then oxidatively deaminated by monoamine oxidase (MAO), a key enzyme in the degradation of monoamines like serotonin, to produce 5-methoxyindole-3-acetaldehyde. This intermediate is further oxidized by aldehyde dehydrogenase (ALDH) to yield the final product, this compound.

Metabolic Pathway of this compound.

Interaction with the Serotonergic System

The structural similarity of 5-MIAA to key molecules in the serotonin pathway suggests potential interactions with serotonin receptors and the serotonin transporter (SERT). However, direct, high-affinity binding data for 5-MIAA at these targets is currently limited in the public domain. The primary mechanism by which 5-MIAA may influence serotonergic neurotransmission is likely through its role as a metabolite, reflecting the activity of upstream pathways involving melatonin and serotonin.

Serotonin Receptors

Serotonin exerts its diverse effects by binding to a wide range of receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7). These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. Activation of these receptors initiates various intracellular signaling cascades, modulating neuronal excitability and gene expression.

While comprehensive quantitative data on the direct binding of 5-MIAA to serotonin receptors is scarce, its structural resemblance to serotonin warrants investigation into potential weak agonist or antagonist activity.

Serotonin Transporter (SERT)

The serotonin transporter (SERT), also known as SLC6A4, is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[1] This process terminates serotonergic signaling and is the primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).[2]

Currently, there is a lack of specific quantitative data (e.g., IC50 or Ki values) detailing the inhibitory effect of 5-MIAA on SERT activity.

Quantitative Data

A thorough review of the current literature reveals a significant gap in quantitative data regarding the direct interaction of this compound with components of the serotonin pathway. The following table summarizes the currently available, albeit limited, information. Further research is critically needed to populate these and other relevant parameters.

| Target | Ligand | Parameter | Value | Reference |

| Serotonin Receptors | 5-MIAA | Ki / IC50 | Data Not Available | |

| Serotonin Transporter (SERT) | 5-MIAA | Ki / IC50 | Data Not Available |

Experimental Protocols

The study of 5-MIAA and its interaction with serotonin pathways requires a combination of analytical, biochemical, and functional assays. Below are detailed methodologies for key experiments.

Quantification of 5-MIAA in Brain Tissue by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of 5-MIAA in rodent brain tissue.

5.1.1. Sample Preparation

-

Dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on an ice-cold plate.

-

Weigh the tissue sample and record the weight.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard such as 5-MIAA-d4).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

5.1.2. HPLC-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatography system equipped with a C18 reverse-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

-

5-MIAA: Precursor ion (m/z) -> Product ion (m/z)

-

5-MIAA-d4 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)

-

-

Quantification: Generate a standard curve using known concentrations of 5-MIAA and the internal standard. Calculate the concentration of 5-MIAA in the brain tissue samples by comparing their peak area ratios to the standard curve.

Workflow for 5-MIAA Quantification.

Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity of 5-MIAA for a specific serotonin receptor subtype (e.g., 5-HT1A).

5.2.1. Membrane Preparation

-

Use cells stably expressing the serotonin receptor of interest or homogenized brain tissue known to be rich in the receptor.

-

Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

5.2.2. Binding Assay

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-labeled ligand for the receptor (e.g., serotonin).

-

Competition: Membrane preparation, radioligand, and varying concentrations of 5-MIAA.

-

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

5.2.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 5-MIAA concentration.

-

Determine the IC50 value (the concentration of 5-MIAA that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow.

Signaling Pathways

The canonical signaling pathway for serotonin involves its release from a presynaptic neuron, diffusion across the synaptic cleft, and binding to postsynaptic receptors. This binding initiates a cascade of intracellular events mediated by second messengers, leading to a physiological response. The action of serotonin is terminated by its reuptake into the presynaptic neuron via SERT, where it is either repackaged into vesicles or degraded by MAO.

Given the current lack of data on 5-MIAA's direct interactions, a hypothetical modulatory role is depicted below. 5-MIAA, as a metabolite, could potentially provide feedback or have subtle off-target effects on this pathway.

Serotonin Signaling Pathway with Potential 5-MIAA Modulation.

Conclusion and Future Directions

This compound represents an understudied component of the melatonergic and, by extension, serotonergic systems. While its biochemical origin is well-established, its functional role in neuroscience remains largely speculative due to a lack of direct binding and functional data. The methodologies and conceptual frameworks presented in this guide are intended to provide a foundation for future research aimed at elucidating the precise interactions of 5-MIAA with serotonin receptors and transporters.

Future research should prioritize:

-

Quantitative Binding Studies: Comprehensive screening of 5-MIAA against a panel of serotonin receptor subtypes and SERT to determine its binding affinities.

-

Functional Assays: Investigation of the functional consequences of any observed binding, including effects on second messenger systems and neuronal firing.

-

In Vivo Studies: Examination of the behavioral and neurochemical effects of 5-MIAA administration in animal models.

A more complete understanding of 5-MIAA's neuropharmacology will not only enhance our knowledge of the intricate interplay between the melatonergic and serotonergic systems but may also reveal novel therapeutic targets for a range of neurological and psychiatric disorders.

References

5-Methoxyindole-3-Acetic Acid: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-3-acetic acid (5-MIAA), a metabolite of melatonin (B1676174) and a structural analog of the plant hormone indole-3-acetic acid (IAA), has emerged as a molecule of interest with diverse potential therapeutic applications.[1][2] This technical guide provides an in-depth overview of the current understanding of 5-MIAA, focusing on its promising roles in anticancer therapy, neuroprotection, and the modulation of the reproductive system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and development in the field.

Introduction

This compound (IUPAC name: 2-(5-methoxy-1H-indol-3-yl)acetic acid) is an endogenous indole (B1671886) found in various biological systems, including the pineal gland, retina, and harderian gland of rats.[3][4] It is also a known human urinary metabolite.[5] While structurally related to the well-characterized neurotransmitter serotonin (B10506) and the plant auxin IAA, 5-MIAA exhibits its own unique biological activity profile.[3][6] This guide explores the scientific basis for its potential therapeutic applications, drawing from preclinical studies and in vitro investigations.

Potential Therapeutic Uses

Anticancer Activity (in combination with Horseradish Peroxidase)

A significant area of research for 5-MIAA is in the field of targeted cancer therapy, specifically as a prodrug in combination with the enzyme horseradish peroxidase (HRP).[4] The fundamental principle of this enzyme/prodrug system is the targeted delivery of HRP to tumor cells, which then locally activates the non-toxic 5-MIAA into a cytotoxic species.

Mechanism of Action:

The proposed mechanism involves the HRP-catalyzed oxidative decarboxylation of 5-MIAA. This reaction generates a highly reactive skatolyl radical and subsequently, in the presence of oxygen, a peroxyl radical and 3-methylene-2-oxindole.[4] These reactive species are capable of inducing cellular damage through lipid peroxidation and covalent binding to cellular nucleophiles like DNA and proteins, ultimately leading to cancer cell death.[3][4]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 5-MIAA, particularly in the context of ischemic stroke. Post-ischemic administration of a related compound, 5-methoxyindole-2-carboxylic acid (MICA), has been shown to reduce infarction volume in animal models. The proposed mechanism involves the preservation of mitochondrial function and the attenuation of oxidative stress. While direct studies on 5-MIAA are needed, its structural similarity and shared indole core suggest it may possess similar neuroprotective properties.

Potential Mechanism of Action:

The neuroprotective effects are thought to be mediated through the upregulation of cellular antioxidant defenses, potentially involving the Nrf2 signaling pathway, and the preservation of mitochondrial complex activities, leading to maintained ATP production and reduced apoptotic signaling.

Modulation of the Reproductive System

In vivo studies in female rats have demonstrated that 5-MIAA can significantly impact the reproductive system. Administration of 5-MIAA has been shown to prolong the estrous cycle, increase uterine weight, and induce the formation of ovarian follicular cysts.[2] These effects are accompanied by an increase in plasma levels of 17β-estradiol.[3]

Mechanism of Action:

The exact mechanism by which 5-MIAA exerts these effects on the reproductive system is not fully elucidated but is thought to involve modulation of the hypothalamic-pituitary-gonadal axis. The observed increase in 17β-estradiol suggests an influence on ovarian steroidogenesis.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data, such as IC50 or EC50 values, for the direct therapeutic effects of 5-MIAA. Most of the quantitative research has focused on the combined cytotoxic effect with HRP or on its quantification in biological fluids.

| Parameter | Value | Context | Reference |

| Urinary Excretion | 4.77 ± 2.25 µ g/day | In healthy human subjects. | [5] |

| Effect on Estrous Cycle | Prolongation | Daily subcutaneous injections of 100 or 200 µg in female rats. | [2][3] |

| Uterine Weight | Increased | Daily subcutaneous injections of 100 or 200 µg in female rats. | [2][3] |

| Plasma 17β-estradiol | Increased | Daily subcutaneous injections of 200 µg in female rats. | [3] |

Experimental Protocols

In Vitro Cytotoxicity Assay: 5-MIAA in Combination with HRP

This protocol is adapted from studies investigating the cytotoxic effects of indole-3-acetic acids in the presence of horseradish peroxidase.

Objective: To determine the cytotoxic effect of 5-MIAA in combination with HRP on a cancer cell line.

Materials:

-

Cancer cell line (e.g., V79 hamster cells, human tumor cell lines)

-

This compound (5-MIAA)

-

Horseradish Peroxidase (HRP)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment Preparation: Prepare solutions of 5-MIAA and HRP in a complete cell culture medium at various concentrations.

-

Treatment: Remove the overnight culture medium from the cells and add the treatment solutions (5-MIAA alone, HRP alone, and 5-MIAA + HRP). Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the combination treatment.

In Vivo Assessment of Effects on the Estrous Cycle

This protocol is based on the study by Ocal-Irez et al. (1989).[3]

Objective: To evaluate the effect of 5-MIAA on the estrous cycle of female rats.

Materials:

-

Mature female Wistar albino rats

-

This compound (5-MIAA)

-

Vehicle for injection (e.g., saline)

-

Vaginal lavage equipment (pipette, saline)

-

Microscope slides

-

Staining solution (e.g., Giemsa stain)

-

Microscope

Procedure:

-

Animal Acclimatization: Acclimate the rats to the housing conditions and handling for at least one week.

-

Baseline Estrous Cycle Monitoring: Perform daily vaginal lavages for at least two consecutive normal estrous cycles to establish a baseline.

-

Treatment Administration: Administer daily subcutaneous injections of 5-MIAA at desired doses (e.g., 100 µg and 200 µg per animal) or vehicle for a specified duration (e.g., 21 days).

-

Continued Estrous Cycle Monitoring: Continue daily vaginal lavages throughout the treatment period.

-

Vaginal Smear Analysis:

-

Prepare vaginal smears on microscope slides.

-

Stain the smears and examine them under a microscope to determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus) based on the predominant cell types.

-

-

Data Analysis: Analyze the length of the estrous cycles and the duration of each stage in the treatment groups compared to the control group.

-

Organ and Hormone Analysis (Optional): At the end of the treatment period, collect blood samples for hormone analysis (e.g., 17β-estradiol) and dissect reproductive organs (uterus, ovaries) for weight and histological examination.

Quantification of 5-MIAA in Biological Samples (LC-MS/MS)

This is a general protocol for the quantification of small molecules in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of 5-MIAA in plasma samples.

Materials:

-

Plasma samples

-

This compound (5-MIAA) analytical standard

-

Stable isotope-labeled internal standard (e.g., 5-MIAA-d5)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of plasma, add the internal standard.

-

Add ice-cold acetonitrile to precipitate the proteins.

-

Vortex and centrifuge the samples.

-

Collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Separate 5-MIAA from other components using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect and quantify 5-MIAA and its internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a calibration curve using the analytical standards.

-

Calculate the concentration of 5-MIAA in the plasma samples based on the peak area ratio of the analyte to the internal standard.

-

Conclusion and Future Directions

This compound is a promising molecule with a range of potential therapeutic applications. The enzyme/prodrug approach for cancer therapy has shown significant preclinical potential, and its neuroprotective and reproductive system-modulating effects warrant further investigation.

Future research should focus on:

-

Elucidating Detailed Mechanisms: A deeper understanding of the specific signaling pathways and molecular targets of 5-MIAA is crucial for its development as a therapeutic agent.

-

Quantitative In Vitro and In Vivo Studies: There is a need for more comprehensive studies to determine the potency (IC50/EC50 values) and efficacy of 5-MIAA in various disease models.

-

Pharmacokinetic and Toxicological Profiling: Thorough pharmacokinetic and safety assessments are necessary to evaluate the drug-like properties of 5-MIAA.

-

Analogue Development: Synthesis and screening of 5-MIAA derivatives may lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. The convergence of its diverse biological activities suggests that this intriguing molecule may hold the key to novel treatments for a range of challenging diseases.

References

- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methoxyindole-3-acetic Acid: A Technical Guide for Plant Growth Regulation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-3-acetic acid (5-MeO-IAA) is an indole (B1671886) derivative and a structural analog of the primary plant auxin, Indole-3-acetic acid (IAA). While the role of IAA as a critical plant growth regulator is well-established, the specific functions and mechanisms of 5-MeO-IAA in plant physiology are less understood. This technical guide provides a comprehensive overview of 5-MeO-IAA, drawing parallels with the known actions of IAA to offer a framework for future research. It covers the chemical properties, potential physiological effects, and hypothetical signaling pathways of 5-MeO-IAA in plants. Detailed experimental protocols for assessing its auxin-like activity and quantitative analytical methods are also presented to facilitate further investigation into its potential as a plant growth regulator.

Introduction to this compound